molecular formula C14H21N3 B13940309 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine

Katalognummer: B13940309
Molekulargewicht: 231.34 g/mol
InChI-Schlüssel: IBCZPTAGYUMVFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methyl-2,7-diazaspiro[35]non-7-YL)-benzenamine is a complex organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-2,7-diazaspiro[3.5]nonane with a suitable benzenamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires specific temperature and pressure conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine exerts its effects involves binding to specific molecular targets. In cancer research, it has been shown to bind covalently to the KRAS G12C protein, inhibiting its activity and thereby preventing cancer cell proliferation. This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine is unique due to its specific combination of a diazaspiro core and a benzenamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H21N3

Molekulargewicht

231.34 g/mol

IUPAC-Name

4-(2-methyl-2,7-diazaspiro[3.5]nonan-7-yl)aniline

InChI

InChI=1S/C14H21N3/c1-16-10-14(11-16)6-8-17(9-7-14)13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3

InChI-Schlüssel

IBCZPTAGYUMVFX-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.